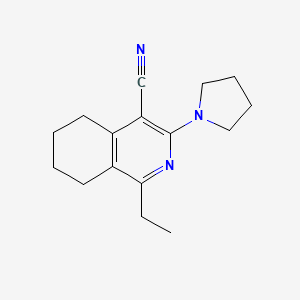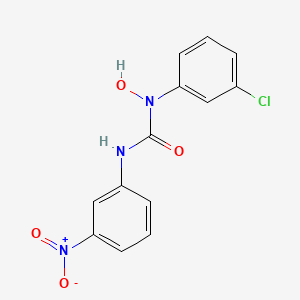![molecular formula C13H11N3O2 B5530603 N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)
N-[2-(aminocarbonyl)phenyl]nicotinamide
Overview
Description
Synthesis Analysis
The synthesis of N-[2-(aminocarbonyl)phenyl]nicotinamide derivatives typically involves condensation reactions. A study by Elkaeed et al. (2022) describes the synthesis of a nicotinamide-based derivative through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, showcasing the versatility of nicotinamide derivatives in drug design and development (Elkaeed et al., 2022).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including N-[2-(aminocarbonyl)phenyl]nicotinamide, has been optimized using Density Functional Theory (DFT). These studies confirm the stability and reactivity of these compounds, providing insights into their potential as pharmacophores (Elkaeed et al., 2022).
Chemical Reactions and Properties
Nicotinamide derivatives participate in a variety of chemical reactions, including aminocarbonylation, which is pivotal for creating N-substituted nicotinamides of biological importance. Takács et al. (2007) demonstrated the aminocarbonylation of iodopyridines to synthesize N-substituted nicotinamides, highlighting the chemical versatility of these compounds (Takács et al., 2007).
Physical Properties Analysis
The physical properties of N-[2-(aminocarbonyl)phenyl]nicotinamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug design. The crystalline structure of these compounds often influences their pharmacokinetic and pharmacodynamic properties, affecting their efficacy as therapeutic agents.
Chemical Properties Analysis
N-[2-(aminocarbonyl)phenyl]nicotinamide and its derivatives exhibit a range of chemical properties including reactivity towards various chemical groups, stability under different conditions, and interactions with biological targets. These properties are essential for their function as inhibitors of specific enzymes or receptors in biological systems, as evidenced by their inhibitory effects against VEGFR-2 and other targets (Elkaeed et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-carbamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)10-5-1-2-6-11(10)16-13(18)9-4-3-7-15-8-9/h1-8H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRRTBDEHJZEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)pyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)
![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)

![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)


![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)
![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)